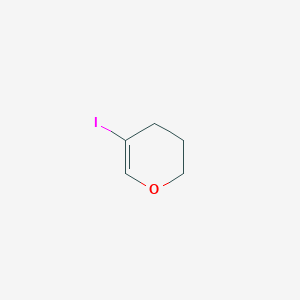

5-iodo-3,4-dihydro-2H-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7IO |

|---|---|

Molecular Weight |

210.01 g/mol |

IUPAC Name |

5-iodo-3,4-dihydro-2H-pyran |

InChI |

InChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2 |

InChI Key |

UOQIUTMODXMIHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=COC1)I |

Origin of Product |

United States |

Reaction Pathways and Transformations of 5 Iodo 3,4 Dihydro 2h Pyran

Reactivity of the Carbon-Iodine Bond

The C(sp²)–I bond in 5-iodo-3,4-dihydro-2H-pyran is a key site for functionalization. The iodine atom can be replaced through various substitution and coupling reactions, providing a powerful handle for introducing molecular complexity.

Nucleophilic Substitution Reactions at the Iodine Center

While vinylic iodides are generally less reactive towards classical bimolecular nucleophilic substitution (SN2) reactions compared to their alkyl counterparts, they can undergo substitution under specific conditions, often involving radical or addition-elimination mechanisms. However, transition metal-catalyzed cross-coupling reactions are far more common and efficient for the functionalization of this type of bond.

Transition Metal-Catalyzed Cross-Coupling Methodologies

The C-I bond of this compound is highly susceptible to oxidative addition to low-valent transition metal complexes, particularly those of palladium. This reactivity is the cornerstone of numerous cross-coupling reactions that enable the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are characterized by their high efficiency, mild conditions, and broad functional group tolerance. The reactivity of the analogous 5-bromo-3,4-dihydro-2H-pyran in these coupling reactions serves as a strong precedent, with the iodo-analogue expected to exhibit even greater reactivity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov this compound is an excellent substrate for this reaction, readily coupling with a variety of aryl- and heteroarylboronic acids to produce 5-aryl-3,4-dihydro-2H-pyrans. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. nih.govmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Substituted Dihydropyrans (Data modeled on reactions of the analogous 5-bromo-dihydropyran)

| Entry | Boronic Acid Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 91 |

| 3 | 2-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 88 |

Other Cross-Coupling Reactions for Diverse Functional Group Introduction

Beyond the Suzuki-Miyaura coupling, the C-I bond in this compound facilitates a range of other important cross-coupling reactions.

Sonogashira Coupling : This reaction couples the vinyl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding 5-alkynyl-3,4-dihydro-2H-pyrans. The process is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org For instance, the coupling of the analogous 5-bromo-dihydropyran with phenylacetylene using a palladium catalyst furnishes the corresponding 5-phenylethynyl derivative in high yield. researchgate.net Additionally, a photoinduced, transition-metal-free inverse Sonogashira reaction has been reported where 3,4-dihydro-2H-pyran reacts with an iodoalkyne to yield an alkynylated product. nih.gov

Negishi Coupling : In the Negishi coupling, an organozinc reagent is coupled with the vinyl iodide. wikipedia.org This method is known for its high functional group tolerance. The reaction of 5-bromo-dihydropyran with organozinc reagents, prepared from the corresponding organolithium or Grignard reagents, proceeds efficiently in the presence of a palladium catalyst to give the coupled products. researchgate.netresearchgate.net

Stille Coupling : This reaction involves the coupling of the vinyl iodide with an organotin reagent. wikipedia.orgorganic-chemistry.org The Stille reaction is valued for its mild conditions and tolerance of a wide array of functional groups, though the toxicity of the tin reagents is a drawback. organic-chemistry.orguwindsor.ca

Table 2: Other Cross-Coupling Reactions with 5-Substituted Dihydropyrans (Data modeled on reactions of the analogous 5-bromo-dihydropyran)

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Yield (%) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 5-Alkynyl-dihydropyran | 85 |

| Negishi | Phenylzinc chloride | Pd(dba)₂/SPhos | 5-Aryl-dihydropyran | 92 |

Transformations Involving the Dihydropyran Ring System

The dihydropyran ring itself is susceptible to certain transformations, particularly ring-opening reactions, which can be exploited to synthesize different types of acyclic or heterocyclic structures.

Mechanistic Investigations of 5 Iodo 3,4 Dihydro 2h Pyran Formation and Reactivity

Mechanistic Studies of Iodination Reactions

The traditional mechanism for the iodination of an alkene proceeds through a cyclic iodiranium(I) ion intermediate. This three-membered ring, formed by the electrophilic attack of iodine on the double bond, accounts for the commonly observed anti-addition of the nucleophile. However, the involvement of higher oxidation state iodine species, specifically iodiranium(III) intermediates (also known as λ³-iodanes), has been considered in certain oxidative transformations. researchgate.netnih.gov

While direct observation of an iodiranium(III) ion in the simple iodination of dihydropyran is not documented, its potential role is hypothesized in catalytic cycles involving hypervalent iodine reagents. nih.govdovepress.com In such scenarios, an external oxidant could oxidize the iodine source to a higher oxidation state. A hypothetical pathway might involve the formation of a transient alkyliodine(III) species after the initial C-I bond is formed. researchgate.net This "hyper leaving group" would be exceptionally labile, facilitating rapid subsequent reactions. However, for the direct iodination of 3,4-dihydro-2H-pyran using molecular iodine (I₂) or sources of I⁺, the mechanism is overwhelmingly accepted to proceed through the classic, lower oxidation state iodiranium(I) ion. mdpi.com

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms and detecting kinetic isotope effects. chem-station.comyoutube.com Although specific deuterium labeling studies on the formation of 5-iodo-3,4-dihydro-2H-pyran are not extensively reported, the principles of this technique can be applied to understand the reaction's stereochemistry.

For instance, the reaction of 3,4-dihydro-2H-pyran with an iodine source in a deuterated nucleophilic solvent (e.g., CH₃OD) would help confirm the nature of the addition. The formation of a product with deuterium and iodo groups in a trans-diaxial or anti-periplanar arrangement would strongly support the intermediacy of a bridged iodiranium(I) ion. This is because the bridged structure shields one face of the molecule, forcing the nucleophile (in this case, the deuterated solvent) to attack from the opposite face. A competing stepwise mechanism through an open carbocation intermediate would likely lead to a mixture of syn- and anti-addition products, resulting in lower stereoselectivity.

Stereochemical analysis of the products formed from chiral dihydropyran derivatives provides further mechanistic insight. The preservation or inversion of stereocenters during the reaction can differentiate between various potential pathways, reinforcing the dominance of the stereospecific anti-addition mechanism via the cyclic iodiranium ion.

Computational methods, particularly Density Functional Theory (DFT), offer a molecular-level view of reaction pathways, intermediates, and transition states. researchgate.net DFT calculations can be employed to model the iodination of 3,4-dihydro-2H-pyran and evaluate the energetics of different potential mechanisms.

A typical computational study would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, and all plausible intermediates (e.g., iodiranium(I) ion, open carbocation) and transition states.

Energy Profiling: Constructing a reaction energy profile that maps the changes in Gibbs free energy along the reaction coordinate. This allows for the identification of the rate-determining step and the most stable intermediates.

Analysis of Intermediates: Comparing the relative stabilities of the bridged iodiranium ion versus a potential open oxocarbenium ion intermediate. For dihydropyran, the proximity of the ring oxygen can influence this balance, potentially stabilizing a positive charge on the adjacent carbon.

DFT studies on the iodine-catalyzed synthesis of substituted pyrans have suggested that iodine can enhance the acidity of enol intermediates, leading to carbocation formation and subsequent cyclization. vhu.edu.vn Similar computational approaches applied to the iodination of dihydropyran would provide quantitative data on the activation barriers for syn- and anti-addition pathways, almost certainly confirming the energetic preference for the bridged iodiranium ion pathway.

| Intermediate Species | Description | Expected Relative Energy (kcal/mol) | Predicted Stereochemical Outcome |

|---|---|---|---|

| Bridged Iodiranium(I) Ion | Three-membered ring with iodine bridging C5 and C6. | 0 (Reference) | Anti-addition |

| Open C5 Carbocation | Planar carbocation at the C5 position. | > 10 | Mixture of Syn- and Anti-addition |

| Open C6 Oxocarbenium Ion | Planar carbocation at the C6 position, stabilized by the ring oxygen. | 5 - 10 | Mixture of Syn- and Anti-addition |

Note: The energy values are illustrative, based on general principles of carbocation and halonium ion stability, and would require specific DFT calculations for precise quantification.

Mechanistic Aspects of Subsequent Transformations of Iodinated Dihydropyrans

The C-I bond in this compound is a versatile functional handle that can participate in a variety of subsequent transformations. The mechanisms of these reactions are often facilitated by catalysts that activate the C-I bond or other parts of the molecule.

Halogen-Bonding Catalysis: Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (a σ-hole) interacts with a Lewis base. nih.govresearchgate.net In the context of this compound, a halogen-bond donor catalyst could interact with the iodine atom's lone pair electrons. This interaction would increase the electrophilicity of the iodine and the attached carbon (C5), making the C-I bond more susceptible to nucleophilic attack or facilitating its cleavage. rsc.orgrsc.org This activation mode is analogous to how hydrogen bonding activates substrates.

Brønsted Acid Catalysis: Brønsted acids can catalyze reactions of iodinated dihydropyrans by protonating the ring oxygen atom. nih.govdntb.gov.ua This protonation enhances the electron-withdrawing nature of the oxygen, activating the pyran ring system. This can facilitate ring-opening reactions or nucleophilic substitution at the C6 position (acetal carbon), which in turn could influence reactivity at the C5 position.

Higher Oxidation State Iodine Catalysis: A key catalytic pathway involves the oxidation of the iodine atom in the substrate from I(I) to I(III). researchgate.netdntb.gov.ua Using a terminal oxidant, a catalytic amount of an iodoarene precursor can facilitate an iodine(I)/iodine(III) cycle. In this cycle, the this compound could be viewed as the pre-catalyst. Its oxidation would generate a highly reactive alkyliodine(III) intermediate, where the dihydropyranyl group is attached to a hypervalent iodine center. This transforms the iodine into a "hyper leaving group," enabling facile nucleophilic substitution at the C5 position. researchgate.net

Radical Catalysis: The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or through interaction with a radical initiator. nih.govscinito.ai This generates a dihydropyranyl radical at the C5 position. This radical can then participate in various radical chain reactions, such as addition to alkenes, cyclizations, or atom transfer reactions, providing a pathway to products that are inaccessible through ionic mechanisms. researchgate.net

| Catalytic Pathway | Activation Site | Key Intermediate | Typical Transformation |

|---|---|---|---|

| Halogen-Bonding | Iodine atom (lone pair) | Halogen-bonded complex | Nucleophilic substitution (SN2) |

| Brønsted Acid | Ring oxygen atom | Protonated pyran ring | Ring-opening, substitution at C6 |

| Higher Oxidation State Iodine | Iodine atom (oxidation) | Alkyliodine(III) species | Nucleophilic substitution (SN1-like) |

| Radical Catalysis | C-I bond (homolysis) | C5-centered radical | Radical addition, cyclization |

During the synthesis or subsequent reactions of iodinated dihydropyrans, the formation of undesired byproducts can occur. One notable side reaction is Friedel-Crafts-type alkylation, particularly when aromatic moieties are present in the substrate or reaction medium. wikipedia.orgnih.govlibretexts.org

The mechanism for this side reaction involves the generation of an electrophilic carbocationic species from the dihydropyran ring. Under acidic conditions (either from a Brønsted acid catalyst or a Lewis acid used in the reaction), the C-I bond can be polarized or cleaved, or the pyran ring can be activated, leading to the formation of an oxocarbenium ion or a related electrophilic intermediate. This electrophile can then be attacked by an electron-rich aromatic ring in a classic electrophilic aromatic substitution. youtube.commt.com

For example, in an iodine-catalyzed synthesis of a dihydropyran derivative bearing a phenyl group, the formation of a tetrahydronaphthalene byproduct was observed. vhu.edu.vn This side product arises from an intramolecular Friedel-Crafts-type alkylation, where the activated pyran ring acts as the electrophile and the pendant phenyl group acts as the nucleophile. The reaction likely proceeds through an equilibrium, where the desired dihydropyran can revert to an intermediate that then undergoes the irreversible cyclization. vhu.edu.vn Minimizing the concentration of strong acid and controlling the reaction time are key strategies to suppress this and other related side reactions.

Advanced Applications of 5 Iodo 3,4 Dihydro 2h Pyran in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Intermediate

The reactivity of the carbon-iodine bond in 5-iodo-3,4-dihydro-2H-pyran makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, one of the most powerful tools for C-C bond formation. This allows for the direct attachment of a wide array of organic fragments to the dihydropyran core under mild and selective conditions.

The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is a primary method for functionalizing this compound. wikipedia.orgzenodo.org This reaction, typically catalyzed by a combination of palladium and copper(I) salts in the presence of an amine base, facilitates the formation of a C(sp²)-C(sp) bond. wikipedia.org By coupling this compound with various terminal alkynes that already contain a heterocyclic motif, complex molecules featuring a dihydropyran-alkyne-heterocycle linkage can be constructed efficiently.

Furthermore, this strategy can be extended to tandem reactions where the initial coupling is followed by an intramolecular cyclization. For instance, coupling with an alkyne bearing a nucleophilic group can lead to subsequent ring-forming reactions, generating novel polyheterocyclic systems in a single pot. nih.govresearchgate.net

Table 1: Illustrative Sonogashira Coupling for Heterocycle Synthesis

| Reactant 1 | Coupling Partner (Example) | Catalyst System | Base | Product Type |

| This compound | 2-Ethynylpyridine | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N, DIPA) | 5-(Pyridin-2-ylethynyl)-3,4-dihydro-2H-pyran |

| This compound | 1-Ethynyl-1H-imidazole | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, DIPA) | 5-(Imidazol-1-ylethynyl)-3,4-dihydro-2H-pyran |

The tetrahydropyran (B127337) ring is a common structural motif in a vast number of natural products. The C-aryl-tetrahydropyran core, in particular, is a key feature of many biologically active molecules. This compound serves as an excellent precursor to this motif through a two-step sequence involving a Suzuki cross-coupling reaction followed by reduction.

The Suzuki reaction creates a carbon-carbon bond between the vinyl iodide of the dihydropyran and an aryl boronic acid or ester. rsc.org This palladium-catalyzed reaction is known for its mild conditions and remarkable tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis. rsc.org The resulting 5-aryl-3,4-dihydro-2H-pyran intermediate can then be readily reduced (e.g., via catalytic hydrogenation) to afford the saturated C-aryl-tetrahydropyran structure with controlled stereochemistry. This powerful sequence provides a convergent and flexible route to a key structural class of natural product analogs.

Table 2: Suzuki Coupling Approach to C-aryl-dihydropyran Precursors

| Reactant 1 | Coupling Partner (Example) | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₃PO₄ | 5-Phenyl-3,4-dihydro-2H-pyran |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyran |

| This compound | Naphthalene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 5-(Naphthalen-2-yl)-3,4-dihydro-2H-pyran |

Synthesis of Diverse Derivatives of the Dihydropyran Core

Beyond simple coupling, the functionality of this compound can be leveraged to construct more elaborate derivatives, including oxidized pyranone systems and complex fused rings.

Substituted pyranones (dihydropyranones) are important heterocyclic structures found in various natural products. mdpi.com A potential route to access 5-acyl-dihydropyran derivatives from this compound involves palladium-catalyzed carbonylation. acs.orgresearchgate.net In this reaction, carbon monoxide is inserted into the carbon-iodine bond to form a reactive acyl-palladium intermediate. nih.gov This intermediate can then be coupled with a suitable nucleophile to yield a ketone, effectively transforming the iodo-group into a carbonyl group. This method provides a direct pathway to 5-carbonyl-dihydropyrans, which are isomers of dihydropyranones, without requiring harsh oxidizing conditions.

Table 3: Proposed Carbonylation Reaction for Pyranone Derivative Synthesis

| Reactant 1 | CO Source | Coupling Partner | Catalyst | Product Type |

| This compound | CO gas (atm or high pressure) | Organostannane (e.g., Bu₃SnPh) | Pd(PPh₃)₄ | 5-Benzoyl-3,4-dihydro-2H-pyran |

| This compound | Formic Acid (as CO source) | Allenes | Pd(OAc)₂ / Ligand | α-Branched 5-enoyl-3,4-dihydro-2H-pyran |

This compound is a strategic starting material for building polycyclic and fused-ring systems through tandem reaction sequences. A powerful strategy involves an initial cross-coupling reaction to install a tethered reactive group, followed by an intramolecular cyclization.

One such approach is the intramolecular Heck reaction. wikipedia.orgespublisher.com This involves first using a Suzuki or Stille coupling to attach a side chain containing a terminal alkene to the 5-position of the dihydropyran. The resulting molecule can then undergo a palladium-catalyzed intramolecular Heck reaction, where the vinyl C-Pd bond (re-formed from the original C-I bond) adds across the tethered double bond to forge a new ring, leading to fused or spirocyclic systems. researchgate.net

Alternatively, a tandem Sonogashira coupling-cyclization sequence can be employed. nih.govresearchgate.net In this method, this compound is coupled with a terminal alkyne that also contains a nucleophilic group (like a phenol or carboxylic acid). The resulting intermediate can then undergo an intramolecular cyclization, often catalyzed by the same metal or a different reagent, to construct a new fused heterocyclic ring, such as a furan or pyran. nih.govespublisher.com

Table 4: Illustrative Strategy for Fused Ring Synthesis via Intramolecular Heck Reaction

| Step | Reaction Type | Description | Intermediate/Product |

| 1 | Suzuki Coupling | This compound is coupled with a boronic ester containing a tethered alkene (e.g., 4-pentenylboronic acid pinacol ester). | 5-(Pent-4-en-1-yl)-3,4-dihydro-2H-pyran |

| 2 | Intramolecular Heck Reaction | The product from Step 1 is treated with a palladium catalyst to induce cyclization, forming a new six-membered ring fused to the dihydropyran. | Fused bicyclic dihydropyran system |

Computational and Theoretical Studies on 5 Iodo 3,4 Dihydro 2h Pyran

Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-iodo-3,4-dihydro-2H-pyran, DFT calculations can elucidate its geometric and electronic properties.

DFT calculations can provide a detailed picture of the electronic structure of this compound. By analyzing the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's reactivity can be gained. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability.

The presence of the iodine atom, being a large and polarizable halogen, is expected to significantly influence the electronic distribution. The lone pairs of the oxygen and iodine atoms, as well as the π-system of the double bond, will lead to complex orbital interactions. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can quantify these interactions and provide information on charge distribution and delocalization.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-311G(d,p)).

DFT calculations are a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed. The calculated shifts, when compared with experimental data, can help in the definitive assignment of signals and in confirming the molecular structure.

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR parameters. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which in turn is determined by the molecular geometry and the nature of the substituents. The electron-withdrawing inductive effect and the anisotropic effect of the iodine atom are expected to have a noticeable impact on the chemical shifts of the nearby protons and carbons.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 65.2 | 64.8 |

| C3 | 28.5 | 28.1 |

| C4 | 125.1 | 124.7 |

| C5 | 80.3 | 79.9 |

| C6 | 145.8 | 145.4 |

Note: The data in this table is illustrative. The predicted values are hypothetical and represent a good correlation that can be achieved between theoretical calculations and experimental results.

Conformational Analysis and Stereochemical Implications

The 3,4-dihydro-2H-pyran ring is not planar and can adopt several conformations. Computational methods are essential for determining the relative energies of these conformers and identifying the most stable geometry. For the parent 3,4-dihydro-2H-pyran, a distorted half-boat conformation has been suggested. nih.gov In the case of this compound, the bulky iodine substituent will play a crucial role in dictating the preferred conformation by minimizing steric interactions.

Conformational analysis typically involves a systematic search of the potential energy surface. The energies of different conformers, such as various twist-boat and half-chair forms, can be calculated to identify the global minimum. The stereochemical implications of the preferred conformation are significant as they influence the molecule's reactivity and its interactions with other molecules. For instance, the accessibility of different faces of the double bond for chemical reactions will depend on the ring's conformation.

Studies on Valence Isomerism and Tautomerism in 2H-Pyrans

2H-pyrans and their derivatives can exhibit valence isomerism, existing in equilibrium with their open-chain dienone isomers. This ring-chain tautomerism is a fascinating aspect of their chemistry. Theoretical studies can be employed to investigate the thermodynamics and kinetics of this equilibrium for this compound.

By calculating the relative energies of the cyclic 2H-pyran form and the corresponding open-chain isomer, the position of the equilibrium can be predicted. Furthermore, the transition state for the ring-opening and ring-closing reactions can be located, providing the activation energy for the isomerization process. The nature of the substituents on the pyran ring is known to have a profound effect on this equilibrium. The electronic and steric effects of the iodine atom at the 5-position would be a key factor in determining the relative stability of the cyclic and acyclic forms.

Q & A

Q. What are the recommended laboratory methods for synthesizing 5-iodo-3,4-dihydro-2H-pyran?

Cyclization of iodinated precursors under controlled conditions is a common approach. For example, aldehyde-amine reactions in ethanol/methanol with catalysts like Lewis acids (e.g., BF₃·Et₂O) can form the pyran ring. Reaction optimization may involve adjusting temperature (60–80°C) and iodine stoichiometry to prevent side reactions .

Q. How should researchers safely handle and store this compound?

This compound is likely flammable and reactive due to its iodine substituent. Store in airtight containers away from oxidizers, strong acids/bases, and ignition sources. Use PPE (gloves, goggles) and work in a fume hood. For spills, avoid water contact and use inert absorbents .

Advanced Research Questions

Q. What experimental strategies optimize the yield of this compound in cyclization reactions?

Employ factorial design to test variables: catalyst type (e.g., ZnCl₂ vs. BF₃), solvent polarity, and iodine source (e.g., KI vs. I₂). Statistical tools like ANOVA can identify significant factors. Evidence suggests higher yields with aprotic solvents (e.g., THF) and low moisture conditions .

Q. How does the iodine substituent affect the reactivity and stability of this compound compared to non-halogenated analogs?

The iodine atom increases electrophilicity at the 5-position, facilitating nucleophilic substitution. However, steric hindrance may reduce ring-opening reactivity. Thermodynamic data (e.g., ΔfH°gas = 84.1 kJ/mol for 3,4-dihydro-2H-pyran) suggest stability under inert atmospheres but potential decomposition under UV light .

Q. What analytical techniques are most effective for characterizing this compound?

Use ¹H/¹³C NMR to confirm ring structure and iodine position (e.g., deshielded protons near iodine). Mass spectrometry (HRMS) validates molecular weight (C₅H₇IO ≈ 210 g/mol). X-ray crystallography resolves stereochemistry, while IR identifies functional groups (C-I stretch ~500 cm⁻¹) .

Q. How can researchers resolve contradictions in thermodynamic data for dihydro-pyran derivatives?

Cross-reference NIST-reported values (e.g., ΔfH°liquid = -152.3 kJ/mol for 3,4-dihydro-2H-pyran) with computational methods (DFT, Gaussian). Discrepancies may arise from measurement techniques (e.g., calorimetry vs. gas-phase simulations). Validate via replicate experiments .

Q. How to integrate theoretical frameworks into studying this compound’s reaction mechanisms?

Apply frontier molecular orbital (FMO) theory to predict regioselectivity in ring-opening reactions. Density functional theory (DFT) can model transition states for iodine displacement. Link findings to broader heterocyclic chemistry principles, such as Baldwin’s rules for cyclization .

Methodological Questions

Q. What statistical approaches are suitable for analyzing reaction kinetics of this compound?

Use pseudo-first-order kinetics under excess reagent conditions. Nonlinear regression (e.g., Arrhenius plots) quantifies activation energy. For complex systems, multivariate analysis (PCA) identifies dominant variables .

Q. How to design a study comparing this compound’s bioactivity with its non-iodinated analog?

Employ a pre-test/post-test design with control groups. Test enzyme inhibition (e.g., cytochrome P450) using fluorogenic substrates. Ensure blinding and randomization to reduce bias. Statistical significance thresholds (p < 0.05) should be predefined .

Data and Safety Compliance

Q. What regulatory considerations apply to this compound in international research?

Follow REACH regulations for hazard communication (CLP/GHS). Disposal must comply with local guidelines (e.g., incineration for halogenated waste). Document ecotoxicity using OECD 201/202 tests (e.g., Daphnia magna LC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.